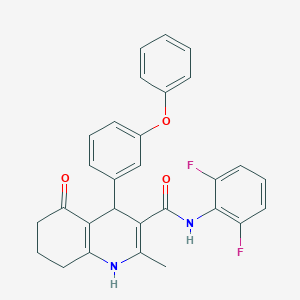
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is commonly referred to as 'Compound X' for the purpose of
Mécanisme D'action
The mechanism of action of Compound X involves the inhibition of various enzymes and receptors involved in the regulation of inflammation, pain, and tumor growth. Compound X has been found to inhibit the activity of cyclooxygenase (COX), lipoxygenase (LOX), and prostaglandin E2 (PGE2), which are key enzymes involved in the regulation of inflammation and pain. Furthermore, Compound X has been found to inhibit the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of Compound X have been extensively studied. It has been found to exhibit potent anti-inflammatory and analgesic effects by inhibiting the activity of COX, LOX, and PGE2. Furthermore, Compound X has been found to exhibit potent antitumor effects by inhibiting the activity of various kinases and transcription factors involved in the regulation of tumor growth and metastasis. Additionally, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using Compound X in lab experiments include its potent anti-inflammatory, analgesic, and antitumor properties, as well as its significant antibacterial and antifungal properties. Additionally, the synthesis method for Compound X is well-established, and the compound is readily available for use in lab experiments. However, the limitations of using Compound X in lab experiments include its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for the study of Compound X. One potential direction is the development of new therapeutic agents based on the structure of Compound X. Additionally, further studies are needed to determine the safety and efficacy of Compound X in humans. Furthermore, the potential use of Compound X as a new antimicrobial agent should be explored. Finally, the development of new synthesis methods for Compound X to improve the yield and purity of the final product should be investigated.
Conclusion:
In conclusion, Compound X is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method for Compound X is well-established, and the compound has been extensively studied for its potential anti-inflammatory, analgesic, antitumor, antibacterial, and antifungal properties. Further studies are needed to determine the safety and efficacy of Compound X in humans, and the potential use of Compound X as a new therapeutic agent and antimicrobial agent should be explored.
Méthodes De Synthèse
The synthesis method for Compound X involves a series of chemical reactions that lead to the formation of the final compound. The process involves the condensation of 2-chlorobenzaldehyde and 2,6-difluoroaniline followed by the addition of cyclohexanone and phenylhydrazine. The final product is obtained by the reaction of the intermediate product with acetic anhydride. The synthesis method for Compound X has been extensively studied, and several modifications have been proposed to improve the yield and purity of the final product.
Applications De Recherche Scientifique
Compound X has been extensively studied for its potential applications in various fields. It has been found to exhibit potent anti-inflammatory, analgesic, and antitumor properties. Compound X has also been studied for its potential use as a therapeutic agent for the treatment of various diseases such as cancer, arthritis, and neurodegenerative disorders. Furthermore, Compound X has been found to exhibit significant antibacterial and antifungal properties, making it a potential candidate for the development of new antimicrobial agents.
Propriétés
Nom du produit |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide |
|---|---|
Formule moléculaire |
C29H23ClF2N2O2 |
Poids moléculaire |
505 g/mol |
Nom IUPAC |
4-(2-chlorophenyl)-N-(2,6-difluorophenyl)-2-methyl-5-oxo-7-phenyl-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide |
InChI |
InChI=1S/C29H23ClF2N2O2/c1-16-25(29(36)34-28-21(31)12-7-13-22(28)32)26(19-10-5-6-11-20(19)30)27-23(33-16)14-18(15-24(27)35)17-8-3-2-4-9-17/h2-13,18,26,33H,14-15H2,1H3,(H,34,36) |
Clé InChI |
PLERRJULEKSMMK-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
SMILES canonique |
CC1=C(C(C2=C(N1)CC(CC2=O)C3=CC=CC=C3)C4=CC=CC=C4Cl)C(=O)NC5=C(C=CC=C5F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303804.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303806.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303807.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303808.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303809.png)
![4-[4-(dimethylamino)phenyl]-N-(3-fluorophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303810.png)
![N-(2,4-difluorophenyl)-4-[4-(dimethylamino)phenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303811.png)
![4-(4-bromophenyl)-2-methyl-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303816.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2,7,7-trimethyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303820.png)
![2-methyl-4-[4-(methylsulfanyl)phenyl]-5-oxo-N-[3-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303822.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-ethoxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide](/img/structure/B303823.png)